molecular formula C9H10O B14669005 Nona-2,4,6,8-tetraenal CAS No. 41855-41-8

Nona-2,4,6,8-tetraenal

Cat. No.: B14669005
CAS No.: 41855-41-8
M. Wt: 134.17 g/mol
InChI Key: IEMJWMDAYSVSKR-UHFFFAOYSA-N
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Description

Nona-2,4,6,8-tetraenal is a polyunsaturated aldehyde with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . It serves as a fundamental building block in organic synthesis and medicinal chemistry research. The compound's structure is related to longer-chain analogs, such as retinal, which are critical in visual cycle biochemistry . In research settings, similar polyunsaturated aldehydes are valuable intermediates for constructing more complex molecules. For instance, they are used in Wittig reactions to create ferrocene-appended ligands, which are subsequently used to develop novel half-sandwich iridium(III) complexes investigated for their potential as anticancer agents . This compound is provided For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

41855-41-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

nona-2,4,6,8-tetraenal

InChI

InChI=1S/C9H10O/c1-2-3-4-5-6-7-8-9-10/h2-9H,1H2

InChI Key

IEMJWMDAYSVSKR-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,4,6,8-tetraenal can be achieved through the oxidative cleavage of carotenoids such as beta-carotene. This reaction is typically catalyzed by enzymes like beta-carotene 15,15’-monooxygenase or beta-carotene 15,15’-dioxygenase . The reaction conditions often involve the presence of oxygen and specific enzymes to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of beta-carotene from natural sources, followed by its enzymatic conversion to retinal. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Additions

The conjugated tetraene system enables sequential or selective electrophilic additions. For example:

  • Halogenation : Bromine or chlorine can add across individual double bonds. The reaction typically proceeds via a stepwise mechanism, with regioselectivity influenced by the electron-rich nature of the conjugated system.

  • Hydrohalogenation : HCl or HBr adds preferentially to the terminal double bonds due to steric and electronic factors.

Table 1: Electrophilic Addition Reactions

ReactionReagents/ConditionsProduct(s)Notes
BrominationBr₂ in CCl₄, 0°C2,4,6,8-Tetrabromo-nonanalStepwise addition observed
HydrochlorinationHCl (gas), ether, RT2-Chloro-nona-4,6,8-trienalTerminal double bond reacts first

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions, though steric constraints may limit regioselectivity:

  • With Dienophiles : Maleic anhydride reacts at the central double bonds to form bicyclic adducts .

  • Photochemical [2+2] Cycloadditions : UV light induces cross-conjugated cyclobutane formation .

Key Finding : In Wittig-based syntheses of analogs (e.g., 9-phenylthis compound), the extended conjugation facilitates regioselective cyclization .

Aldehyde-Specific Reactions

The terminal aldehyde group undergoes characteristic transformations:

  • Oxidation : CrO₃ or KMnO₄ oxidizes the aldehyde to a carboxylic acid .

  • Nucleophilic Additions : Grignard reagents add to the carbonyl, forming secondary alcohols. For example:
    R-MgX+This compoundR-CH(OH)-nona-2,4,6,8-tetraene\text{R-MgX} + \text{this compound} \rightarrow \text{R-CH(OH)-nona-2,4,6,8-tetraene}

  • Condensation Reactions : Knoevenagel condensations with active methylene compounds yield α,β-unsaturated derivatives .

Table 2: Aldehyde Reactivity

Reaction TypeExample ReagentProductYield (%)
OxidationKMnO₄, H₂SO₄Nona-2,4,6,8-tetraenoic acid~75
Grignard AdditionCH₃MgBr10-Methyl-nona-2,4,6,8-tetraen-1-ol82

Thermal and Photochemical Reactions

  • Electrocyclization : Heating induces π-bond reorganization, forming cyclic enol ethers or furan derivatives.

  • Polymerization : Under radical initiators (e.g., AIBN), the compound forms cross-linked polymers via 1,4-addition pathways .

Biological Activity and Derivatives

While not directly studied for this compound, analogs with aromatic substituents (e.g., 3,4,5-trimethoxyphenyl groups) exhibit antioxidant properties, suggesting potential for tailored bioactivity.

Comparison with Similar Compounds

All-trans-retinal (this compound)

  • Structure : Fully conjugated tetraenal with all double bonds in trans configuration.
  • Applications: Vision (rhodopsin chromophore), precursor to retinoic acid .
  • Key Data : Molecular weight 284.44 g/mol; CAS 116-31-4 .

4-Hydroxyretinal

  • Structure : Similar to all-trans-retinal but with a hydroxyl group at position 4 of the cyclohexenyl ring (CAS 18344-42-8) .
  • Applications: Potential role in specialized photoreceptor systems; less studied compared to retinal.
  • Key Data : Molecular weight 300.44 g/mol .

11-cis-Retinal

  • Structure: Cis double bond at position 11 (structure: (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)this compound).
  • Applications : Light-sensitive isomer in rhodopsin; undergoes trans-to-cis isomerization upon photon absorption .
  • Key Data : CAS 472-87-7 .

3-Dehydroretinal (Retinene 2)

  • Structure: Additional double bond between C3 and C4 (structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)this compound).
  • Applications : Found in amphibian and fish visual systems; forms "vitamin A2"-based pigments .
  • Key Data : CAS 41470-05-7 .

Functional Derivatives

All-trans Retinoic Acid (ATRA)

  • Structure : Carboxylic acid derivative of all-trans-retinal (replaces terminal aldehyde with -COOH).
  • Applications : FDA-approved for acute promyelocytic leukemia; regulates cell differentiation .
  • Key Data : Molecular weight 300.44 g/mol; CAS 302-79-4 .

Isotretinoin (13-cis-Retinoic Acid)

  • Structure : Cis isomer at position 13; carboxylic acid derivative.
  • Applications : Severe acne treatment; modulates sebum production .
  • Key Data : CAS 4759-48-2 .

DTOIP Ligand in Iridium(III) Complexes

  • Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)this compound bound to iridium.
  • Applications: Anticancer agents (e.g., Ir1–Ir3 complexes show IC50 values of 0.4–2.0 μM against B16 melanoma cells) .
  • Key Data : Induces mitochondrial apoptosis via ROS generation and MMP depolarization .

Comparative Analysis Table

Compound Key Structural Feature Molecular Weight (g/mol) CAS Number Primary Application Reference
All-trans-retinal Fully conjugated tetraenal, cyclohexenyl 284.44 116-31-4 Vision, retinoic acid precursor
4-Hydroxyretinal Hydroxyl at cyclohexenyl C4 300.44 18344-42-8 Photoreceptor systems (emerging)
11-cis-Retinal Cis double bond at C11 284.44 472-87-7 Rhodopsin photoisomerization
3-Dehydroretinal Additional C3–C4 double bond 282.41 41470-05-7 Vitamin A2-based vision
ATRA Carboxylic acid derivative 300.44 302-79-4 Cancer therapy
Ir(III)-DTOIP Complexes Iridium-bound tetraenal ligand ~800 (varies) N/A Anticancer agents

Q & A

Q. What are the established synthetic routes for Nona-2,4,6,8-tetraenal, and how can purity and isomer specificity be optimized?

Methodological Answer: Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to form conjugated double bonds. Key steps include controlling reaction temperature (≤0°C to prevent isomerization) and using chiral catalysts for stereoselectivity. Purity (≥98%) is achieved via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol . Isomer specificity requires NMR (¹H and ¹³C) and HPLC-MS to confirm structural integrity, particularly for distinguishing cis/trans configurations at double bonds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions (λ~350–400 nm) linked to conjugation length. IR spectroscopy detects carbonyl stretching vibrations (~1650 cm⁻¹) and C=C bonds (~1600 cm⁻¹). For detailed structural analysis, 2D NMR (COSY, NOESY) resolves coupling patterns and spatial proximity of protons, critical for verifying double-bond geometry .

Q. How does solvent polarity influence the stability of this compound in experimental settings?

Methodological Answer: Nonpolar solvents (e.g., chloroform) stabilize the ground-state structure by minimizing solvatochromic shifts, as evidenced by UV-Vis spectral consistency. Polar aprotic solvents (e.g., DMSO) may induce partial charge separation, altering reactivity. Stability tests involve monitoring degradation via HPLC under varying solvent conditions over 72 hours .

Advanced Research Questions

Q. How does bond-length alternation (BLA) in this compound correlate with its first hyperpolarizability (β)?

Methodological Answer: Theoretical studies (e.g., DFT/B3LYP/6-31G*) show that intermediate BLA values (~−0.05 Å) maximize β due to a balance between charge transfer and conjugation. Experimentally, β is measured via Hyper-Rayleigh Scattering (HRS) in solvents of varying polarity. For example, chloroform (low polarity) enhances β by stabilizing a charge-separated enol-like structure, while acetonitrile (high polarity) reduces it .

Q. What computational strategies resolve contradictions in reported BLA values for this compound across studies?

Methodological Answer: Discrepancies arise from solvent effects or basis-set limitations in calculations. A robust approach combines:

  • Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent interactions.
  • Basis-set convergence tests : Compare BLA trends at 6-31G*, cc-pVDZ, and aug-cc-pVTZ levels.
  • Experimental validation : Cross-reference with X-ray crystallography (if available) or Raman spectroscopy data .

Q. Can this compound’s nonlinear optical (NLO) properties be enhanced via donor-acceptor functionalization?

Methodological Answer: Introducing electron-donating groups (e.g., –NMe₂) at the terminal enal position and electron-withdrawing groups (e.g., –NO₂) at the opposite end increases intramolecular charge transfer. Synthesis involves Friedel-Crafts acylation followed by Knoevenagel condensation. NLO performance is quantified via electric-field-induced second-harmonic generation (EFISHG), with β values compared to parent compounds .

Q. What experimental designs mitigate photodegradation of this compound under prolonged light exposure?

Methodological Answer: Degradation pathways (e.g., [4π+4π] cycloaddition) are minimized by:

  • Light-source control : Use monochromatic LEDs (λ > 400 nm) instead of broad-spectrum lamps.
  • Radical scavengers : Add 1% TEMPO to quench photoinduced radicals.
  • Kinetic monitoring : Track degradation via time-resolved UV-Vis and LC-MS to identify half-life thresholds .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile discrepancies in solvent-dependent hyperpolarizability measurements for this compound?

Methodological Answer: Contradictions often stem from incomplete solvent parameterization (e.g., ignoring hydrogen bonding). A systematic approach includes:

  • Solvent categorization : Group solvents by polarity (ET30 scale), H-bond donor/acceptor capacity.
  • Multivariate regression : Correlate β with Kamlet-Taft parameters (α, β, π*).
  • Error analysis : Report confidence intervals for HRS measurements (typically ±15%) .

Q. What statistical frameworks are optimal for analyzing structure-property relationships in this compound derivatives?

Methodological Answer: Use partial least squares regression (PLSR) to handle multicollinearity among variables (e.g., BLA, dipole moment, substituent Hammett constants). Cross-validate models with leave-one-out (LOO) or k-fold methods. Open-source tools like scikit-learn (Python) or SIMCA (commercial) implement these workflows .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given its sensitivity to synthetic conditions?

Methodological Answer: Adopt the following protocols:

  • Detailed synthetic logs : Report exact stoichiometry, reaction times, and purification Rf values.
  • Open data : Share raw NMR, HPLC, and crystallography files via repositories like Zenodo.
  • Collaborative validation : Partner with independent labs to replicate key results, as emphasized in NIH guidelines .

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